(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride
CAS No.: 2445749-46-0
Cat. No.: VC6486311
Molecular Formula: C5H14Cl2N2O
Molecular Weight: 189.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445749-46-0 |
|---|---|
| Molecular Formula | C5H14Cl2N2O |
| Molecular Weight | 189.08 |
| IUPAC Name | (3R,4R)-3-aminopiperidin-4-ol;dihydrochloride |
| Standard InChI | InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
| Standard InChI Key | SJLRDSYIJUETQL-ALUAXPQUSA-N |
| SMILES | C1CNCC(C1O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular and Stereochemical Properties
(3R,4R)-3-Aminopiperidin-4-ol dihydrochloride (CAS: 2445749-46-0; alternative CAS: 2704165-26-2) has the molecular formula and a molar mass of 189.08 g/mol . The compound’s IUPAC name, (3R,4R)-3-aminopiperidin-4-ol dihydrochloride, reflects its bicyclic piperidine backbone with axial and equatorial substituents. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | |
| InChIKey | SJLRDSYIJUETQL-ALUAXPQUSA-N |
| X-ray Confirmation | (3R,4R) configuration validated via single-crystal analysis |
The trans-diaxial arrangement of the amino and hydroxyl groups is critical for its interactions with enzyme active sites, particularly those of glycosidases .
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and circular dichroism (CD) studies confirm the enantiopurity of synthesized batches. For example, the NMR spectrum in CDCl reveals distinct resonances for the piperidine ring protons (δ 1.5–3.5 ppm), while the CD spectrum exhibits characteristic Cotton effects at 250 nm and 322 nm, correlating with the (3R,4R) configuration .
Synthesis and Stereochemical Control
Key Synthetic Routes
The primary synthesis involves the stereospecific ring-opening of (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate () in acetonitrile () . This method ensures retention of configuration at the C3 and C4 centers:
Yields typically range from 75% to 85%, with diastereomeric excess >98% . Alternative routes using 1-benzyl-3,4-epoxypiperidine intermediates have also been reported, though these require additional deprotection steps .
Crystallization and Salt Formation
The amino alcohol is isolated as a dihydrochloride salt via acidification with concentrated HCl in ethanol, followed by recrystallization . This enhances stability and solubility for biological assays.
Biological Activity and Mechanistic Insights
Glycosidase Inhibition
(3R,4R)-3-Aminopiperidin-4-ol dihydrochloride exhibits inhibitory activity against α- and β-glycosidases, enzymes critical for carbohydrate metabolism. Its mechanism involves mimicking the transition state of glycoside hydrolysis, with the hydroxyl and amino groups forming hydrogen bonds to catalytic residues . Comparative studies show IC values in the micromolar range for fungal α-mannosidases, underscoring its potential as a lead compound for antifungal agents .
Industrial Availability and Applications
Research Applications
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